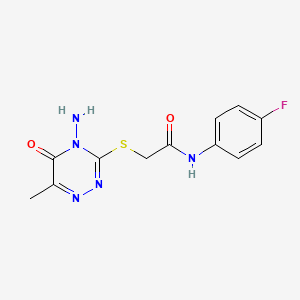

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

This compound belongs to the class of 1,2,4-triazin-3-yl thioacetamides, characterized by a central triazinone core functionalized with a thioether-linked acetamide group. The 4-fluorophenyl substituent at the acetamide nitrogen distinguishes it from structurally analogous derivatives.

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6,14H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADABQHQSNPOJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Thioether formation:

Acetamide formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for biochemical assays and drug discovery.

Medicine

Medicinally, compounds with triazine cores are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. This compound could be explored for similar applications.

Industry

In the industrial sector, triazine derivatives are used in the production of dyes, herbicides, and other specialty chemicals. This compound may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs differ primarily in the substituents on the phenyl ring of the acetamide moiety. Key comparisons are outlined below:

Table 1: Structural Comparison of Triazinone Thioacetamide Derivatives

Key Observations

The 4-chlorophenyl substituent (RN: 540772-30-3) provides greater steric bulk and polarizability, which may influence binding pocket accessibility in enzymatic assays .

Lipophilicity and Solubility :

- The 2,4-dimethylphenyl derivative (CAS RN: 381716-93-4) exhibits increased hydrophobicity due to methyl groups, likely reducing aqueous solubility but improving membrane permeability .

- The para-fluoro and para-chloro derivatives balance polarity and lipophilicity, with fluorine’s smaller atomic radius favoring tighter molecular packing in crystalline states .

Crystallographic Insights: Tools such as SHELXL (for refinement) and WinGX (for crystallographic analysis) are critical in resolving the hydrogen-bonding networks of these compounds . For example, the fluorine atom in the target compound may participate in C–H···F interactions, while chlorine in RN: 540772-30-3 could form stronger halogen bonds . UCSF Chimera visualizations highlight differences in molecular conformations, particularly in the orientation of the phenyl ring relative to the triazinone core .

Research Findings and Implications

While direct pharmacological data for these compounds are absent in the provided evidence, structural analyses suggest the following trends:

- Bioactivity Potential: The 4-fluorophenyl group’s electronegativity may enhance interactions with serine proteases or kinase targets, as seen in fluorinated drug candidates like sitagliptin.

- Synthetic Challenges : The 2,4-dimethylphenyl analog’s steric hindrance (CAS RN: 381716-93-4) could complicate synthetic yield compared to the less bulky 4-fluoro and 4-chloro derivatives .

Biological Activity

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel derivative of the triazine family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 360.22 g/mol. The compound features a triazine ring substituted with an amino group and a thioether linkage to an acetamide moiety.

Biological Activity Overview

Recent studies have highlighted the cytotoxic effects of triazine derivatives against various cancer cell lines. The following sections detail specific findings related to the biological activity of the compound under discussion.

Anticancer Activity

-

Mechanism of Action : The compound exhibits anticancer activity primarily through:

- Inhibition of Cell Proliferation : Studies indicate that it can significantly inhibit the growth of cancer cells in vitro, with IC50 values often reported in the low micromolar range.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting a mechanism involving mitochondrial pathways and activation of caspases.

-

Case Studies :

- In a study by Evren et al. (2019), the compound demonstrated strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

- Another study reported that derivatives similar to this compound exhibited dual activity as DNA intercalators and Bcl-2 inhibitors, enhancing their potential in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazine Ring : The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances cytotoxicity.

- Substituents : Variations in substituents on the triazine ring have been correlated with changes in biological activity, emphasizing the importance of specific functional groups for optimal efficacy.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 2a | 7.1 ± 1.1 | MCF-7 | DNA Intercalation |

| 2b | 15.4 ± 2.9 | A549 | Bcl-2 Inhibition |

| 2c | <20 | NIH/3T3 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.